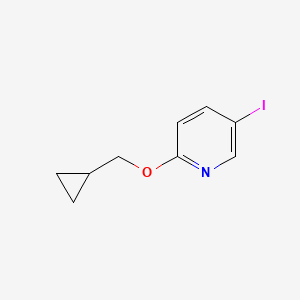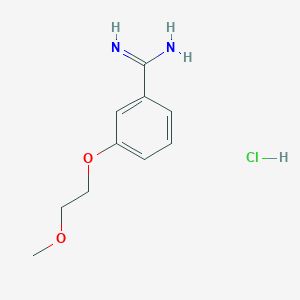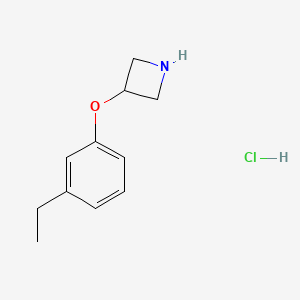
1-(2,5-Dimethylphenyl)propan-1-amine
Overview
Description
1-(2,5-Dimethylphenyl)propan-1-amine, also known as Methamphetamine, is a highly addictive stimulant drug that affects the central nervous system. It is a synthetic compound that is chemically similar to amphetamine. Methamphetamine is a Schedule II controlled substance due to its high potential for abuse and dependence.
Mechanism of Action
1-(2,5-Dimethylphenyl)propan-1-amineine acts by increasing the release of dopamine, a neurotransmitter that is involved in the brain's reward system. This leads to feelings of pleasure and euphoria. 1-(2,5-Dimethylphenyl)propan-1-amineine also increases the release of norepinephrine and serotonin, which are involved in mood regulation and arousal.
Biochemical and Physiological Effects:
1-(2,5-Dimethylphenyl)propan-1-amineine has a number of physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes constriction of blood vessels, which can lead to cardiovascular problems. Long-term use of 1-(2,5-Dimethylphenyl)propan-1-amineine can lead to damage to the brain's dopamine system, resulting in decreased motor function and cognitive impairment.
Advantages and Limitations for Lab Experiments
1-(2,5-Dimethylphenyl)propan-1-amineine has been used in laboratory experiments to investigate the effects of dopamine on behavior and cognition. It has also been used to investigate the effects of long-term use on brain function. However, the use of 1-(2,5-Dimethylphenyl)propan-1-amineine in laboratory experiments is limited by its potential for abuse and dependence.
Future Directions
There are a number of areas in which future research on 1-(2,5-Dimethylphenyl)propan-1-amineine is needed. These include investigating the long-term effects of 1-(2,5-Dimethylphenyl)propan-1-amineine use on brain function, as well as developing new treatments for addiction. Additionally, more research is needed to understand the mechanisms of action of 1-(2,5-Dimethylphenyl)propan-1-amineine and its effects on behavior and cognition.
Scientific Research Applications
1-(2,5-Dimethylphenyl)propan-1-amineine has been extensively studied for its effects on the brain and behavior. It has been used in scientific research to investigate the mechanisms of addiction, as well as the effects of long-term use on brain function. 1-(2,5-Dimethylphenyl)propan-1-amineine has also been used as a treatment for attention deficit hyperactivity disorder (ADHD) and obesity.
properties
IUPAC Name |
1-(2,5-dimethylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-11(12)10-7-8(2)5-6-9(10)3/h5-7,11H,4,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMSOVRYPXMULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655709 | |
| Record name | 1-(2,5-Dimethylphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1032225-94-7 | |
| Record name | 1-(2,5-Dimethylphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride](/img/structure/B1519492.png)
![3-(Chloromethyl)-5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1519493.png)

![2-[(Anilinocarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1519495.png)
![4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519497.png)

![2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride](/img/structure/B1519501.png)
![{4-[2-(Dimethylamino)ethoxy]-3-methoxyphenyl}methanamine dihydrochloride](/img/structure/B1519502.png)
![5-amino-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1519503.png)



![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide hydrochloride](/img/structure/B1519510.png)
